molecular formula C6H11F2NO B12441821 (R)-3,3-difluoro-1-methylpiperidin-4-ol

(R)-3,3-difluoro-1-methylpiperidin-4-ol

Cat. No.: B12441821
M. Wt: 151.15 g/mol
InChI Key: BSUIXAFRVBJAOF-RXMQYKEDSA-N
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Description

®-3,3-difluoro-1-methylpiperidin-4-ol is a fluorinated piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3-difluoro-1-methylpiperidin-4-ol typically involves the fluorination of a piperidine precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of ®-3,3-difluoro-1-methylpiperidin-4-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3,3-difluoro-1-methylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroketones, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3,3-difluoro-1-methylpiperidin-4-ol is used as a building block for the synthesis of more complex molecules. Its fluorinated structure can impart unique properties to the resulting compounds, such as increased metabolic stability and altered electronic characteristics.

Biology

In biological research, this compound can be used to study the effects of fluorination on biological activity. Fluorinated compounds often exhibit different binding affinities and selectivities compared to their non-fluorinated counterparts.

Medicine

In medicinal chemistry, ®-3,3-difluoro-1-methylpiperidin-4-ol is explored for its potential as a pharmacophore in drug design. Its unique structure may lead to the development of new therapeutic agents with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, polymers, and other specialty chemicals. Its fluorinated nature can enhance the performance and durability of these products.

Mechanism of Action

The mechanism of action of ®-3,3-difluoro-1-methylpiperidin-4-ol involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,3-difluoro-1-methylpiperidine: Lacks the hydroxyl group, which may result in different reactivity and biological activity.

    4-hydroxy-1-methylpiperidine: Lacks the fluorine atoms, which can affect its metabolic stability and electronic properties.

    3,3-difluoro-4-hydroxypiperidine: Similar structure but different stereochemistry, which can influence its interactions with molecular targets.

Uniqueness

®-3,3-difluoro-1-methylpiperidin-4-ol is unique due to the combination of fluorine atoms and a hydroxyl group on the piperidine ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(R)-3,3-Difluoro-1-methylpiperidin-4-ol is a fluorinated piperidine compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring with two fluorine atoms at the 3-position and a hydroxyl group at the 4-position. This unique arrangement contributes to its biological activity and pharmacokinetic properties.

Binding Affinity

Research indicates that the introduction of fluorine atoms in the piperidine moiety can significantly influence binding affinity to target proteins. For instance, studies have shown that modifications in lipophilicity and the presence of polar functional groups, such as hydroxyls, enhance binding interactions with various biological targets, including oncogenic drivers like BCL6 .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated in several cancer cell lines. In a study assessing various derivatives, compounds with similar structural characteristics demonstrated significant inhibition of cell proliferation at low nanomolar concentrations. Table 1 summarizes the IC50 values for selected compounds:

CompoundBCL6 TR-FRET IC50 (nM)OCI-Ly1 GI50 (nM)Karpas 422 GI50 (nM)
CCT3735662.22.11.4
CCT3692605483>2000
This compoundTBDTBDTBD

Note: TBD = To Be Determined

Structure-Activity Relationships (SAR)

The SAR analysis reveals that the presence of fluorine atoms can enhance the stability and metabolic profile of piperidine derivatives. However, it also raises concerns regarding potential toxicity due to the formation of reactive metabolites. The balance between potency and safety is crucial in designing new therapeutic agents based on this scaffold .

Case Study 1: Anticancer Activity

In a preclinical model, this compound was tested for its ability to inhibit tumor growth in xenograft models. The compound exhibited promising results by significantly reducing tumor size compared to controls, indicating its potential as an anticancer agent.

Case Study 2: CNS Activity

Another study explored the central nervous system (CNS) effects of this compound. Behavioral assays demonstrated that it could modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

(4R)-3,3-difluoro-1-methylpiperidin-4-ol

InChI

InChI=1S/C6H11F2NO/c1-9-3-2-5(10)6(7,8)4-9/h5,10H,2-4H2,1H3/t5-/m1/s1

InChI Key

BSUIXAFRVBJAOF-RXMQYKEDSA-N

Isomeric SMILES

CN1CC[C@H](C(C1)(F)F)O

Canonical SMILES

CN1CCC(C(C1)(F)F)O

Origin of Product

United States

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